molecular formula C11H17N3O B1446216 2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one CAS No. 1955515-33-9

2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one

Cat. No. B1446216
M. Wt: 207.27 g/mol
InChI Key: FOVFHFDBBCPTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one” are not available in the sources I found .

Scientific Research Applications

Synthesis and Biological Activities

  • Analgesic and Anti-inflammatory Properties : Research on derivatives of 2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one, such as ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, has demonstrated significant analgesic and anti-inflammatory activities. These compounds, carrying the arylpiperazinyl structure, have been tested in vivo and showed better performance in comparison to the parent compounds without the noted side effects like gastric ulceration often associated with NSAIDs. This indicates a promising avenue for developing new therapeutic agents with improved safety profiles (Duendar et al., 2007).

  • Structural and Electronic Properties in Anticonvulsants : The structural and electronic properties of anticonvulsant drugs, including those derived from 2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one, have been studied through crystal structures and molecular orbital calculations. These studies provide insights into the molecular basis of their anticonvulsant activity, offering a foundation for the design of new drugs with enhanced efficacy (Georges et al., 1989).

  • Antimicrobial and Enzyme Inhibitory Activities : Novel derivatives have been synthesized targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, showing considerable inhibitory activities. These findings are crucial for developing treatments for diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role. Additionally, some derivatives exhibited antimicrobial activities, highlighting the compound's versatility in drug design (Ozçelik et al., 2010).

properties

IUPAC Name

2-ethyl-6-piperidin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-14-11(15)4-3-10(13-14)9-5-7-12-8-6-9/h3-4,9,12H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVFHFDBBCPTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one
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